molecular formula C15H15N3 B5606908 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline

Cat. No.: B5606908
M. Wt: 237.30 g/mol
InChI Key: KKPBXAJPJDFRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-386516 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The initial step involves the synthesis of a benzene sulfonamide core, which is achieved through the reaction of benzene sulfonyl chloride with an amine derivative under controlled conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of a piperidine ring and trifluoromethyl group through nucleophilic substitution reactions. These reactions typically require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of WAY-386516 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

WAY-386516 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

WAY-386516 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of sFRP-1 and its effects on Wnt signaling pathways.

    Biology: Employed in cell culture studies to investigate its role in cell proliferation, differentiation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and osteoporosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Wnt signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    WAY-316606: Another sFRP-1 inhibitor with similar effects on Wnt signaling.

    IWP-2: An inhibitor of Porcupine, an enzyme involved in Wnt protein secretion.

    LGK-974: A small molecule inhibitor of Porcupine, similar to IWP-2.

Uniqueness

WAY-386516 is unique due to its specific inhibition of sFRP-1, which directly modulates Wnt signaling without affecting other pathways. This specificity makes it a valuable tool for studying Wnt signaling and its role in various biological processes and diseases.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-8-15(18-12(3)9-11(2)17-18)16-14-7-5-4-6-13(10)14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPBXAJPJDFRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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